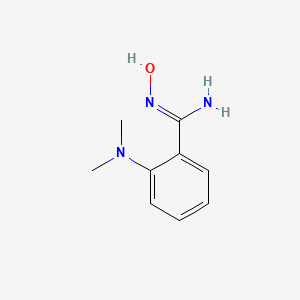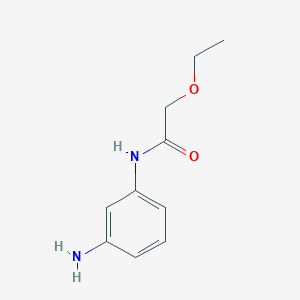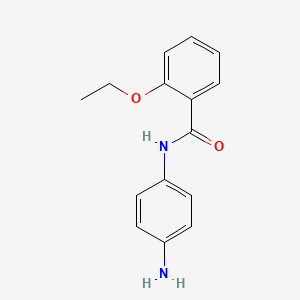
Ethylhydrocupreinchlorid
Übersicht
Beschreibung
Ethylhydrocupreine hydrochloride, also known as optochin, is a derivative of quinine. It was introduced in 1911 by Morgenroth and Levy with the intention to treat pneumococcal infections. This compound is primarily used in bacteriology for the differentiation of Streptococcus pneumoniae, which is optochin-sensitive, from other alpha-hemolytic streptococci .
Wissenschaftliche Forschungsanwendungen
Äthylhydrokupreinhydrochlorid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Reagenz in verschiedenen chemischen Reaktionen und analytischen Techniken verwendet.
5. Wirkmechanismus
Äthylhydrokupreinhydrochlorid entfaltet seine Wirkung durch selektive Hemmung des Wachstums von Streptococcus pneumoniae. Es verändert die bakterielle Zellmembran, was zu Veränderungen der Oberflächenspannung und anschließendem Zellzerfall führt. Diese selektive Hemmung ermöglicht die Differenzierung von Streptococcus pneumoniae von anderen alpha-hämolytischen Streptokokken .
Ähnliche Verbindungen:
Chinin: Die Stammverbindung, von der Äthylhydrokupreinhydrochlorid abgeleitet ist.
Chloroquin: Ein weiteres Chinin-Derivat mit antimalarieller Aktivität.
Hydroxychloroquin: Ähnlich wie Chloroquin, verwendet bei der Behandlung von Malaria und Autoimmunerkrankungen.
Einzigartigkeit: Äthylhydrokupreinhydrochlorid ist einzigartig in seiner selektiven Hemmung von Streptococcus pneumoniae, was es zu einem wertvollen Werkzeug in der Bakteriologie für die Differenzierung dieses Krankheitserregers von anderen ähnlichen Bakterien macht .
Wirkmechanismus
Target of Action
The primary target of Ethylhydrocupreine hydrochloride is Streptococcus pneumoniae , a type of bacteria . This compound selectively inhibits the growth of S. pneumoniae at a very low concentration .
Mode of Action
Ethylhydrocupreine hydrochloride interacts with S. pneumoniae by inhibiting its growth. It is effective even in very high dilutions . The compound is water-soluble and diffuses readily into an agar medium .
Biochemical Pathways
pneumoniae, thereby affecting the bacterial population and its ability to cause infection .
Pharmacokinetics
Its water solubility suggests that it may be readily absorbed and distributed in the body .
Result of Action
The primary result of Ethylhydrocupreine hydrochloride’s action is the inhibition of S. pneumoniae growth. This leads to a decrease in the bacterial population and a reduction in the severity of the infection .
Action Environment
The action of Ethylhydrocupreine hydrochloride can be influenced by various environmental factors. Furthermore, the compound’s efficacy can be affected by the presence of other bacteria that are resistant to it .
Biochemische Analyse
Biochemical Properties
Ethylhydrocupreine hydrochloride is known for its selective inhibition of Streptococcus pneumoniae. It interacts with bacterial cell membranes, altering their permeability and leading to cell lysis. The compound specifically targets enzymes and proteins involved in cell wall synthesis, such as penicillin-binding proteins. These interactions disrupt the normal biochemical processes within the bacterial cells, leading to their death .
Cellular Effects
Ethylhydrocupreine hydrochloride has profound effects on bacterial cells, particularly Streptococcus pneumoniae. It inhibits cell wall synthesis, leading to cell lysis and death. This compound also affects cellular metabolism by disrupting the normal function of enzymes involved in metabolic pathways. Additionally, ethylhydrocupreine hydrochloride can influence cell signaling pathways and gene expression, further contributing to its bactericidal effects .
Molecular Mechanism
The molecular mechanism of ethylhydrocupreine hydrochloride involves its binding to specific proteins and enzymes within bacterial cells. It inhibits the activity of penicillin-binding proteins, which are crucial for cell wall synthesis. This inhibition leads to the accumulation of peptidoglycan precursors, causing cell wall defects and ultimately cell lysis. Ethylhydrocupreine hydrochloride also affects gene expression by altering the transcription of genes involved in cell wall synthesis and repair .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethylhydrocupreine hydrochloride can vary over time. The compound is relatively stable under standard storage conditions but can degrade over extended periods. In vitro studies have shown that its bactericidal activity remains consistent for several hours after application. Prolonged exposure can lead to the development of resistance in some bacterial strains .
Dosage Effects in Animal Models
The effects of ethylhydrocupreine hydrochloride in animal models vary with dosage. At low doses, the compound effectively inhibits bacterial growth without causing significant toxicity. At higher doses, it can cause adverse effects such as tissue irritation and toxicity. Studies in guinea pigs have shown that the highest tolerated dose is about 0.2 to 0.3 cc of a 1:100 solution per 100 grams of body weight .
Metabolic Pathways
Ethylhydrocupreine hydrochloride is involved in metabolic pathways related to bacterial cell wall synthesis. It interacts with enzymes such as penicillin-binding proteins, inhibiting their activity and disrupting the normal synthesis of peptidoglycan. This disruption leads to the accumulation of peptidoglycan precursors and cell wall defects .
Transport and Distribution
Within bacterial cells, ethylhydrocupreine hydrochloride is transported and distributed primarily through passive diffusion. It accumulates in the cell membrane, where it exerts its bactericidal effects. The compound’s distribution within tissues is influenced by its chemical properties, such as solubility and molecular weight .
Subcellular Localization
Ethylhydrocupreine hydrochloride localizes primarily in the cell membrane of bacterial cells. This localization is crucial for its activity, as it allows the compound to interact directly with membrane-bound enzymes and proteins involved in cell wall synthesis. The compound’s activity is influenced by its ability to penetrate the cell membrane and reach its target sites .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethylhydrocupreine hydrochloride is synthesized from quinine through a series of chemical reactions. The process involves the ethylation of quinine to form ethylhydrocupreine, followed by the addition of hydrochloric acid to produce ethylhydrocupreine hydrochloride .
Industrial Production Methods: In industrial settings, the production of ethylhydrocupreine hydrochloride involves large-scale chemical synthesis using quinine as the starting material. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Äthylhydrokupreinhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Derivate zu bilden.
Reduktion: Sie kann zu ihrer Basenform, Äthylhydrokuprein, reduziert werden.
Substitution: Die Ethoxygruppe in der Verbindung kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.
Substitution: Verschiedene Nukleophile können für Substitutionsreaktionen verwendet werden, abhängig vom gewünschten Produkt.
Hauptsächlich gebildete Produkte: Die hauptsächlich aus diesen Reaktionen gebildeten Produkte umfassen verschiedene Derivate von Äthylhydrokuprein, die unterschiedliche biologische Aktivitäten und Anwendungen haben können .
Vergleich Mit ähnlichen Verbindungen
Quinine: The parent compound from which ethylhydrocupreine hydrochloride is derived.
Chloroquine: Another quinine derivative with antimalarial activity.
Hydroxychloroquine: Similar to chloroquine, used in the treatment of malaria and autoimmune diseases.
Uniqueness: Ethylhydrocupreine hydrochloride is unique in its selective inhibition of Streptococcus pneumoniae, making it a valuable tool in bacteriology for the differentiation of this pathogen from other similar bacteria .
Eigenschaften
IUPAC Name |
(R)-(6-ethoxyquinolin-4-yl)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2.ClH/c1-3-14-13-23-10-8-15(14)11-20(23)21(24)17-7-9-22-19-6-5-16(25-4-2)12-18(17)19;/h5-7,9,12,14-15,20-21,24H,3-4,8,10-11,13H2,1-2H3;1H/t14-,15-,20-,21+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNRATNLHPGXHMA-XZHTYLCXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OCC)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OCC)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
522-60-1 (Parent) | |
| Record name | Ethylhydrocupreine hydrochloride [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003413589 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
376.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3413-58-9 | |
| Record name | Cinchonan-9-ol, 6′-ethoxy-10,11-dihydro-, hydrochloride (1:1), (8α,9R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3413-58-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethylhydrocupreine hydrochloride [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003413589 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neumolisina | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5361 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethylhydrocupreine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.276 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYLHYDROCUPREINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3N0JB4FC7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Ethylhydrocupreine hydrochloride and what is its mechanism of action against pneumococci?
A1: Ethylhydrocupreine hydrochloride, also known as optochin, is a synthetic derivative of quinine known for its activity against pneumococci. While its exact mechanism is not fully elucidated, research suggests it primarily targets bacterial cell membranes. [] This interaction disrupts membrane integrity, leading to leakage of cellular contents and ultimately bacterial cell death. []
Q2: How is Ethylhydrocupreine hydrochloride used in a laboratory setting?
A3: Ethylhydrocupreine hydrochloride is utilized as a diagnostic tool to differentiate Streptococcus pneumoniae from other alpha-hemolytic streptococci. [] When incorporated into blood agar at concentrations as low as 1 in 50,000, it selectively inhibits the growth of Streptococcus pneumoniae. [] This sensitivity to Ethylhydrocupreine hydrochloride serves as a reliable indicator for identifying this particular bacterial species.
Q3: What are the limitations of using Ethylhydrocupreine hydrochloride in treating pneumococcal meningitis?
A4: Despite some promising results when combined with specific antipneumococcus serum and innovative delivery methods like cisternal drainage, [] Ethylhydrocupreine hydrochloride's efficacy against pneumococcal meningitis remains limited. The complex pathophysiology of this disease, often characterized by significant fibrinous exudate and challenging drug delivery to infected areas, hinders the drug's ability to effectively clear the infection. []
Q4: What are the known toxic effects of Ethylhydrocupreine hydrochloride?
A6: One major drawback of Ethylhydrocupreine hydrochloride is its toxicity, particularly its negative impact on the visual system. [, ] This side effect, along with its limited efficacy against systemic infections, led to its replacement by safer and more effective treatments like sulfanilamide.
Q5: Has the structure-activity relationship of Ethylhydrocupreine hydrochloride been studied?
A7: While the provided research excerpts don't delve into the specifics of Ethylhydrocupreine hydrochloride's structure-activity relationship, they do mention research on modifications of quinine, like hydroxyethylapocupreine, which exhibited high pneumococcidal activity without causing blindness. [] This suggests that structural modifications to the Ethylhydrocupreine hydrochloride molecule can impact its activity and toxicity profile. Further investigation into this area could potentially lead to the development of safer and more effective derivatives.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



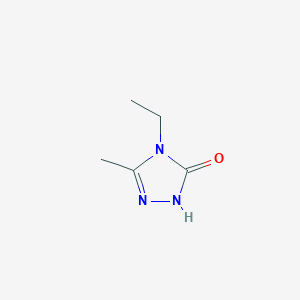

![2,11-Dithia[3.3]paracyclophane](/img/structure/B1340461.png)
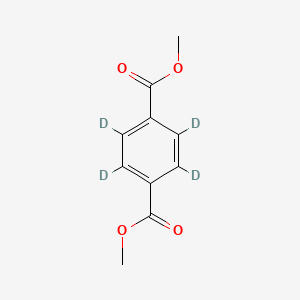


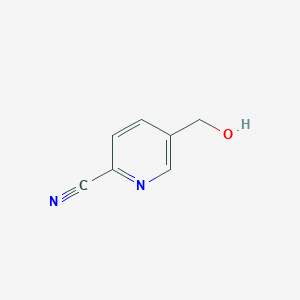
![N-(3-{[amino(imino)methyl]amino}phenyl)methanesulfonamide](/img/structure/B1340478.png)
